molecular formula C9H6ClN3O B1444298 4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde CAS No. 1310531-91-9

4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde

Cat. No. B1444298
M. Wt: 207.61 g/mol
InChI Key: KEQBBMHQXVRVRP-UHFFFAOYSA-N
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Description

“4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” is a compound that is part of a class of molecules known as 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation . The synthesis strategies for these compounds have been reviewed, highlighting the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” and similar compounds has been established by NMR and MS analysis . The structure of a related compound, 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, was confirmed using IR spectroscopy .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde”, have shown significant pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The synthesis of these compounds often involves multistep synthetic routes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde” and similar compounds have been analyzed using various spectroscopic techniques. For example, the compound 1-(4-chlorophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one has a melting point of 140–142 °C .

Scientific Research Applications

Synthesis and Characterization

4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde and its derivatives are primarily involved in the synthesis and characterization of various organic compounds. Researchers have explored the preparation of triazole ester and benzotriazole ester derivatives, emphasizing the structure determination using IR, 1H-NMR, 13C-NMR, and FT-IR spectroscopy. These compounds exhibit a range of biological applications, making them significant in chemical research (Toumani, 2017).

Reaction Mechanisms and Computational Studies

The compound is also used in studying reaction mechanisms and computational modeling. For instance, reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes result in stable hemiaminals. These reactions are influenced by the substituents on the phenyl ring and the presence of 4-amino-1,2,4-triazole, showcasing how the chemical structure affects the formation of these species (Barys et al., 2010). Furthermore, DFT studies on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole have provided insights into the energetics and mechanism of the reaction, highlighting the effect of substitution and solvation on the reaction process (Berski et al., 2015).

Antimicrobial Activities and Novel Compound Synthesis

Several studies have focused on synthesizing new compounds using 4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde derivatives and evaluating their antimicrobial properties. Researchers have synthesized novel compounds and assessed their antibacterial and antifungal activities, contributing to the development of potential new therapeutic agents (Yüksek et al., 2015). Furthermore, the synthesis of novel etoksibenzilidenamino derived 1,2,4-triazoles and their antimicrobial evaluation against various microorganisms highlight the compound's potential in medical and pharmaceutical research (Kardaş et al., 2017).

Miscellaneous Applications

The applications of 4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde extend to various fields such as luminescence studies, where its derivatives have been used in the synthesis of Zn complexes exhibiting strong green–blue luminescence in the solid state, indicating potential in material science and optoelectronics (Gusev et al., 2011).

properties

IUPAC Name

4-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQBBMHQXVRVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-1,2,4-triazol-1-yl-benzaldehyde

Synthesis routes and methods

Procedure details

In a microwave reaction vessel are combined 4-chloro-2-fluoro-benzaldehyde (200 mg. 1.26 mmol), 1H-1,2,4-triazole (113 mg, 1.64 mmol) and potassium carbonate (350 mg, 2.52 mmol) in DMSO (5 mL) and warmed to 80° C. for 5 minutes in a microwave. The reaction mixture is cooled to room temperature and poured into water and extracted with EtOAc (3×). The combined organics are dried (MgSO4), filtered and concentrated. Purification via flash chromatography (12 g silica gel, 0-3% MeOH/CH2Cl2) affords 4-chloro-2-1,2,4-triazol-1-yl-benzaldehyde which is used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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